3-Amino-6-(trifluoromethyl)pyridin-2-ol
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound is fundamentally based on a six-membered pyridine heterocycle with nitrogen occupying one of the ring positions. The compound possesses the molecular formula C6H5F3N2O and exhibits a molecular weight of 178.11 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-amino-6-(trifluoromethyl)-1H-pyridin-2-one, indicating the presence of an amino group at position 3, a trifluoromethyl group at position 6, and a hydroxyl group at position 2 of the pyridine ring.
The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as Nc1ccc(nc1O)C(F)(F)F, providing a linear description of the molecular connectivity. This notation demonstrates the sequential arrangement of atoms and bonds within the molecule, highlighting the attachment points of the functional groups to the pyridine core. The International Chemical Identifier string InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h1-2H,10H2,(H,11,12) further elaborates the molecular structure with precise atomic connectivity information.
The trifluoromethyl group positioned at the 6-position introduces significant electronic effects due to the high electronegativity of fluorine atoms. This substituent creates a strong electron-withdrawing influence on the pyridine ring system, fundamentally altering the electronic distribution and subsequently affecting the compound's reactivity patterns. The presence of three fluorine atoms in close proximity generates substantial steric bulk while simultaneously creating a highly polarized carbon-fluorine bond system that influences intermolecular interactions.
The amino group at position 3 provides a nucleophilic center within the molecule, contributing to its potential for hydrogen bonding and electrophilic substitution reactions. The positioning of this amino functionality adjacent to the pyridine nitrogen creates opportunities for intramolecular interactions that may influence the compound's conformational preferences and stability. The hydroxyl group at position 2 exists in tautomeric equilibrium with the corresponding pyridinone form, as evidenced by the alternative International Union of Pure and Applied Chemistry name 3-amino-6-(trifluoromethyl)-1H-pyridin-2-one.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural confirmation and conformational analysis of this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances corresponding to the aromatic protons of the pyridine ring system, with chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating properties of the amino substituent.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically displays signals for the pyridine ring protons at positions 4 and 5, with coupling patterns that reflect the substitution pattern around the heterocyclic core. The amino group protons appear as a characteristic broad signal due to rapid exchange processes and quadrupolar relaxation effects associated with the nitrogen nucleus. The trifluoromethyl group, while not directly observable in proton Nuclear Magnetic Resonance due to the absence of hydrogen atoms, exerts significant influence on the chemical shifts of neighboring protons through electronic effects.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule with distinct resonances for each carbon environment. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine nuclei, typically observed around 120-125 parts per million. The aromatic carbon signals reflect the substitution pattern and electronic environment of the pyridine ring, with the carbon bearing the amino group showing upfield shifts relative to unsubstituted positions.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers unique insights into the trifluoromethyl group environment, providing a single sharp resonance for the three equivalent fluorine atoms. The chemical shift of this resonance serves as a sensitive probe for the electronic environment surrounding the trifluoromethyl group and can provide information about conformational dynamics and intermolecular interactions.
Infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in this compound. The amino group exhibits characteristic N-H stretching vibrations in the region of 3300-3500 wavenumbers, with the exact frequency dependent on hydrogen bonding interactions and molecular environment. The aromatic C-H stretching vibrations appear around 3000-3100 wavenumbers, while the C=C and C=N stretching modes of the pyridine ring system are observed in the 1400-1600 wavenumber region.
Crystallographic Analysis and Hydrogen Bonding Networks
The crystallographic investigation of this compound provides detailed information about its solid-state structure and intermolecular interactions. Computational crystallographic studies have provided insights into the three-dimensional arrangement of molecules within the crystal lattice and the hydrogen bonding patterns that stabilize the solid-state structure. The compound exists in a specific space group that accommodates the geometric requirements of the molecular structure while optimizing intermolecular interactions.
The molecular conformation in the crystalline state reflects the balance between intramolecular effects, such as electronic repulsion and attraction, and intermolecular forces including hydrogen bonding, van der Waals interactions, and electrostatic forces. The amino group at position 3 serves as both a hydrogen bond donor and acceptor, participating in extensive hydrogen bonding networks that contribute to crystal stability. The hydroxyl group at position 2 also participates in hydrogen bonding interactions, either directly or through tautomeric equilibrium with the pyridinone form.
The trifluoromethyl group influences the crystal packing through its steric bulk and unique electronic properties. The highly electronegative fluorine atoms create localized negative charge regions that can participate in weak hydrogen bonding interactions with electropositive hydrogen atoms from neighboring molecules. These fluorine-hydrogen interactions, while individually weak, collectively contribute to the overall stability of the crystal structure.
The packing efficiency and molecular arrangement within the crystal lattice reflect the optimization of multiple intermolecular interactions simultaneously. The pyridine ring systems may exhibit π-π stacking interactions with neighboring molecules, creating columnar arrangements that maximize overlap between aromatic systems. The positioning of functional groups facilitates the formation of hydrogen bonding chains or networks that extend throughout the crystal structure.
Bond lengths and angles within the molecule provide insights into the electronic structure and hybridization states of the constituent atoms. The C-F bond lengths in the trifluoromethyl group are characteristic of strong covalent bonds with significant ionic character due to the electronegativity difference between carbon and fluorine. The C-N bond lengths reflect the electronic environment around the nitrogen atoms and the degree of conjugation within the aromatic system.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions. Physical property measurements have established key thermodynamic parameters that characterize the compound's behavior under various conditions. The compound exhibits a density of 1.457 grams per cubic centimeter, indicating a relatively compact molecular packing in the liquid state that reflects efficient intermolecular interactions and the presence of the dense trifluoromethyl group.
The boiling point of 259.1 degrees Celsius at 760 millimeters of mercury pressure demonstrates the significant intermolecular forces present in the liquid phase. This elevated boiling point relative to simple pyridine derivatives reflects the enhanced intermolecular interactions arising from hydrogen bonding capabilities of the amino and hydroxyl groups, as well as the increased molecular weight contributed by the trifluoromethyl substituent. The specific heat capacity and enthalpy of vaporization can be estimated from these thermal properties, providing insights into the energy required for phase transitions.
The flash point of 110.5 degrees Celsius indicates the temperature at which the compound generates sufficient vapor to form an ignitable mixture with air. This property is crucial for handling and storage considerations and reflects the volatility characteristics of the compound. The relationship between the flash point and boiling point provides information about the vapor pressure curve and the thermodynamic stability of the liquid phase over a range of temperatures.
The phase behavior of this compound encompasses its stability and transitions between different physical states. The compound's thermal stability is influenced by the robust nature of the pyridine ring system and the stability of the carbon-fluorine bonds in the trifluoromethyl group. Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis can provide detailed information about decomposition pathways and thermal transitions.
The logarithm of the partition coefficient value of 1.96940 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic character. This property reflects the compound's potential for membrane permeability and distribution between aqueous and organic phases. The polar surface area of 59.14000 square angstroms provides quantitative measure of the compound's polarity and hydrogen bonding capacity.
Properties
IUPAC Name |
3-amino-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBOWOBNMUXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653863 | |
| Record name | 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-43-2 | |
| Record name | 3-Amino-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethyl)pyridin-2-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-(trifluoromethyl)pyridine with ammonia, followed by hydrolysis to introduce the hydroxyl group at the second position. The reaction typically requires the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of transition metal catalysts in the vapor-phase chlorination/fluorination process can yield high-purity intermediates that are subsequently converted to the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biochemical Research
3-Amino-6-(trifluoromethyl)pyridin-2-ol is utilized in biochemical studies due to its ability to interact with various enzymes and proteins. It has been shown to modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can influence cellular redox states and have implications for understanding disease mechanisms .
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Its structural properties enable it to form stable complexes with biological macromolecules, making it a candidate for drug development .
Case Study: Anticancer Activity
Research has indicated that derivatives of trifluoromethylpyridines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the trifluoromethyl group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Agrochemical Applications
In the agrochemical sector, this compound serves as an intermediate in the synthesis of crop protection agents. Its derivatives are employed in the formulation of herbicides and pesticides that are effective against a wide range of pests while exhibiting lower toxicity profiles .
Table 1: Agrochemical Products Derived from Trifluoromethylpyridines
| Product Name | Active Ingredient | Application Area |
|---|---|---|
| Fluazifop-butyl | Trifluoromethylpyridine | Herbicide |
| Flupyrsulfuron-methyl | ALS-inhibiting herbicide | Cereal crops |
| Bicyclopyrone | Pyridine derivative | Broadleaf weed control |
Industrial Applications
In industrial contexts, this compound is employed in the production of pharmaceuticals and other fine chemicals. Its unique chemical properties facilitate the synthesis of complex organic molecules that are essential in drug formulations and agrochemical products .
Mechanism of Action
The mechanism of action of 3-Amino-6-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and leading to various biological effects. The hydroxyl and amino groups also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-Amino-6-(trifluoromethyl)pyridin-2-ol can be contextualized by comparing it to analogs with varying substituents, positions, or heterocyclic frameworks. Below is a detailed analysis supported by experimental and commercial data:
Structural Analogues with Substituent Variations
Table 1: Key Pyridine Derivatives for Comparison
Functional and Reactivity Differences
In contrast, the nitro group in 3-Nitro-5-(trifluoromethyl)pyridin-2-ol is strongly electron-withdrawing, reducing reactivity in nucleophilic substitutions . The trifluoromethyl group in all analogs enhances metabolic stability and lipophilicity compared to methyl or unsubstituted derivatives .
Synthetic Utility :
- Iodo-substituted analogs (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-ol) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a leaving group .
- Chloro derivatives (e.g., 6-Chloro-4-(trifluoromethyl)pyridin-2-ol) are intermediates for further functionalization via nucleophilic aromatic substitution .
Biological Activity
3-Amino-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine and industry.
This compound interacts with various enzymes and proteins, significantly influencing their activity. Notably, it has been shown to:
- Interact with Enzymes : The compound modulates the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction can affect the cellular redox state, which is crucial for maintaining cellular homeostasis.
- Bind to Proteins : It can alter the conformation and function of specific proteins, impacting various biochemical pathways. This binding capability makes it a valuable tool in studying enzyme interactions and receptor binding.
Cellular Effects
The compound exhibits significant effects on cellular processes:
- Cell Signaling : It influences key signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression profiles, affecting cell growth, differentiation, and apoptosis.
- Metabolism : By interacting with metabolic enzymes, this compound can influence metabolic flux and energy production within cells.
The mechanism by which this compound exerts its biological effects involves several key components:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes effectively. Once inside the cell, it binds to target proteins, modulating their activity.
- Binding Affinity : The presence of hydroxyl and amino groups contributes to the compound’s binding affinity and specificity towards its molecular targets.
Research Findings and Case Studies
Recent studies have highlighted various applications and findings related to this compound:
Case Study: Therapeutic Applications
A notable case study involved the investigation of this compound as a potential anti-inflammatory agent. In vitro assays indicated that the compound inhibited pro-inflammatory cytokine production in activated macrophages, suggesting its utility in treating inflammatory diseases .
Potential Applications
The unique properties of this compound make it valuable in several fields:
- Medicinal Chemistry : It serves as a scaffold for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Its derivatives have shown promise as kinase inhibitors .
- Industrial Use : The compound is utilized in synthesizing agrochemicals and pharmaceuticals due to its stability and reactivity.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-6-(trifluoromethyl)pyridin-2-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves trifluoromethylation and hydroxylation steps. A common approach starts with halogenated pyridine precursors, such as 3-amino-6-chloropyridin-2-ol, which undergoes nucleophilic substitution with trifluoromethylating agents (e.g., CF₃Cu or CF₃SiMe₃) under anhydrous conditions. Reaction optimization includes:
- Temperature control (80–120°C) to balance reactivity and side reactions.
- Solvent selection (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Use of catalysts like CuI or Pd complexes for regioselective trifluoromethylation . Post-reduction steps (e.g., LiAlH₄) may be required to stabilize the hydroxyl group . Purification via column chromatography or recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>95%) .
Table 1: Comparison of Synthetic Methods
| Precursor | Trifluoromethylation Reagent | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 3-Amino-6-chloropyridin-2-ol | CF₃Cu | DMF | 68 | 92 | |
| 3-Amino-6-iodopyridin-2-ol | CF₃SiMe₃ | DMSO | 82 | 95 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons adjacent to the hydroxyl and amino groups (δ 5.2–6.1 ppm for -OH; δ 4.8–5.5 ppm for -NH₂). The CF₃ group causes deshielding in adjacent carbons (δ 120–125 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amino (3350–3500 cm⁻¹) stretches. The CF₃ group shows strong absorption at 1120–1180 cm⁻¹ .
- LC-MS (ESI+) : Molecular ion peak at m/z 206.12 ([M+H]⁺) with fragmentation patterns indicating loss of -OH or -NH₂ groups .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound's electronic properties and reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing CF₃ group polarizes the pyridine ring, enhancing electrophilic substitution at the 4-position. Computational studies (DFT) reveal:
- Reduced electron density at the 2-hydroxy group (Mulliken charge: −0.32 vs. −0.18 in non-CF₃ analogs), increasing acidity (pKa ≈ 8.2) .
- Stabilization of transition states in Suzuki-Miyaura couplings, enabling reactions with aryl boronic acids at lower temperatures (50–70°C) . Experimental validation: Use cyclic voltammetry to measure redox potentials and compare with non-fluorinated analogs .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from impurities (>2% by HPLC) or solvent effects in bioassays. Mitigation strategies include:
- Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled solvent (DMSO ≤0.1% v/v) .
- Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., oxidation of -NH₂ to -NO₂ under acidic conditions) .
- Target engagement assays : Employ SPR or thermal shift assays to confirm direct binding to purported targets (e.g., kinase enzymes) .
Q. What computational tools are effective for predicting the compound's interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB IDs) to model binding poses. The CF₃ group often occupies hydrophobic pockets, while -OH and -NH₂ form hydrogen bonds .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å indicates stable complexes) .
- Pharmacophore modeling (MOE) : Map electrostatic and steric features to prioritize analogs for synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
Methodological Answer: Yield variations (>20% differences) may stem from:
- Oxygen sensitivity : Degradation of intermediates in non-inert atmospheres. Replicate reactions under N₂/Ar .
- Catalyst batch variability : Test multiple lots of CuI/Pd catalysts; ICP-MS analysis ensures metal purity .
- Scale effects : Pilot small-scale (1–5 mmol) vs. large-scale (>50 mmol) reactions with consistent stirring rates .
Stability and Storage
Q. What are the optimal storage conditions to prevent decomposition of this compound?
Methodological Answer:
- Store at −20°C in amber vials under inert gas (N₂).
- Avoid aqueous buffers (pH >7 accelerates hydrolysis of the CF₃ group).
- Monitor purity monthly via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Mechanistic Studies
Q. How to design experiments to probe the role of the hydroxyl group in modulating bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with -OH replaced by -OCH₃ or -F. Test in enzyme inhibition assays .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to compare affinity changes .
- X-ray crystallography : Resolve co-crystal structures with target proteins to visualize hydrogen-bonding interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
